molecular formula C8H4Br2ClFO B1411212 2',6'-Dibromo-4'-fluorophenacyl chloride CAS No. 1806328-52-8

2',6'-Dibromo-4'-fluorophenacyl chloride

Cat. No.: B1411212
CAS No.: 1806328-52-8
M. Wt: 330.37 g/mol
InChI Key: MWKFPVZPCRQEMY-UHFFFAOYSA-N
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Description

2’,6’-Dibromo-4’-fluorophenacyl chloride is a halogenated organic compound widely used in scientific research and industrial applications. Its unique structure, featuring bromine and fluorine atoms, makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dibromo-4’-fluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivativesCommon reagents used in this synthesis include bromine and fluorine sources, along with appropriate catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of 2’,6’-Dibromo-4’-fluorophenacyl chloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2’,6’-Dibromo-4’-fluorophenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2’,6’-Dibromo-4’-fluorophenacyl chloride is extensively used in scientific research due to its versatile reactivity and unique properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for research purposes.

    Medicine: Serves as an intermediate in the development of pharmaceutical drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,6’-Dibromo-4’-fluorophenacyl chloride involves its ability to undergo various chemical reactions, making it a valuable intermediate in synthesis. Its molecular targets and pathways depend on the specific reactions it participates in. For instance, in pharmaceutical synthesis, it may interact with specific enzymes or receptors to produce desired therapeutic effects.

Comparison with Similar Compounds

    2,6-Dibromo-4-fluorophenol: Another halogenated compound with similar applications in organic synthesis.

    2,3-Dibromo-4-fluoroacetophenone: Used in similar research and industrial applications.

Uniqueness: 2’,6’-Dibromo-4’-fluorophenacyl chloride is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and specialty chemicals where precise functionalization is required.

Properties

IUPAC Name

2-chloro-1-(2,6-dibromo-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-5-1-4(12)2-6(10)8(5)7(13)3-11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKFPVZPCRQEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)CCl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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